

# Application of Ceftazidime-Avibactam in Preclinical Pneumonia Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This document provides detailed application notes and protocols for the use of ceftazidime-avibactam in various animal models of pneumonia. The information is compiled from preclinical studies evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this combination antibiotic against key bacterial pathogens.

#### **Overview of Ceftazidime-Avibactam**

Ceftazidime-avibactam is a combination of a third-generation cephalosporin (ceftazidime) and a non-β-lactam β-lactamase inhibitor (avibactam). Avibactam restores the activity of ceftazidime against a broad range of Gram-negative bacteria that produce β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemase (KPC), and AmpC enzymes.[1][2] This combination is a critical therapeutic option for infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant pathogens.[3][4] Preclinical animal models are essential for understanding its in vivo efficacy and for informing clinical dosing strategies, particularly for severe infections like pneumonia.[5]

### **Quantitative Data Summary**

The following tables summarize the key pharmacokinetic and efficacy data from various pneumonia animal model studies.



Table 1: Pharmacokinetic Parameters of Ceftazidime-Avibactam in Animal Models.

Animal Model	Pathoge n	Drug & Dose	Cmax (µg/mL)	AUC (μg·h/m L)	T1/2 (h)	ELF/Pla sma Ratio (AUC)	Referen ce
Neutrope nic Mouse (Lung Infection)	P. aerugino sa	Ceftazidi me (1- 128 mg/kg, SC)	Dose- depende nt	Dose- proportio nal	0.28	0.27 (unbound )	[6]
Neutrope nic Mouse (Lung Infection)	P. aerugino sa	Avibacta m (1-128 mg/kg, SC)	Dose- depende nt	Dose- proportio nal	0.24	0.22 (unbound )	[6]
Neutrope nic Rabbit (Pneumo nia)	KPC-K. pneumon iae	Ceftazidi me (60- 120 mg/kg, IV)	-	287-608 (single dose)	-	-	[7][8]
Neutrope nic Rabbit (Pneumo nia)	KPC-K. pneumon iae	Avibacta m (15-30 mg/kg, IV)	-	21-48 (single dose)	-	-	[7][8]

Cmax: Maximum concentration; AUC: Area under the concentration-time curve; T1/2: Half-life; ELF: Epithelial Lining Fluid; SC: Subcutaneous; IV: Intravenous; KPC: Klebsiella pneumoniae carbapenemase.

# Table 2: Efficacy of Ceftazidime-Avibactam in Pneumonia Animal Models.



Animal Model	Pathogen (MIC µg/mL)	Treatment Regimen	Efficacy Endpoint	Outcome	Reference
Neutropenic Mouse	P. aeruginosa (≤32)	Human- simulated dose (2g CAZ/0.5g AVI q8h)	Bacterial load (log10 CFU/lung)	>1 log10 reduction in CFU	[9][10]
Neutropenic Mouse	P. aeruginosa (64)	Human- simulated dose (2g CAZ/0.5g AVI q8h)	Bacterial load (log10 CFU/lung)	No efficacy observed	[9][10]
Neutropenic Rabbit	KPC-K. pneumoniae	120 mg/kg CAZ / 30 mg/kg AVI q6h (14 days)	Survival Rate	Significantly prolonged survival vs. control	[7][11]
Neutropenic Rabbit	KPC-K. pneumoniae	120 mg/kg CAZ / 30 mg/kg AVI q6h (7 or 14 days)	Bacterial load, lung weight	Significant reduction in bacterial burden and lung weight vs. control	[7][11]

CAZ: Ceftazidime; AVI: Avibactam; MIC: Minimum Inhibitory Concentration; CFU: Colony Forming Units; q8h: every 8 hours; q6h: every 6 hours.

### **Experimental Protocols**

# Neutropenic Murine Pneumonia Model for Pseudomonas aeruginosa

This model is used to assess the efficacy of ceftazidime-avibactam against P. aeruginosa lung infections in an immunocompromised host.

Protocol:



- Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
- Infection: Anesthetize mice and intranasally inoculate with approximately 10<sup>6</sup> CFU of a P. aeruginosa strain.
- Treatment Initiation: Begin treatment with ceftazidime-avibactam 2 hours post-infection.

  Administration is typically subcutaneous to simulate human plasma exposures.[12]
- Dosing: Administer human-simulated plasma exposures, such as those mimicking a 2g ceftazidime plus 0.5g avibactam dose every 8 hours, delivered as a 2-hour infusion.[9][10]
- Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize, and perform serial dilutions for quantitative culture to determine the bacterial load (CFU/lung).
- Pharmacokinetic Analysis: For PK studies, collect blood samples via cardiac puncture and bronchoalveolar lavage fluid at multiple time points after drug administration to determine drug concentrations in plasma and epithelial lining fluid (ELF).[6][9]

# Persistently Neutropenic Rabbit Pneumonia Model for KPC-Klebsiella pneumoniae

This model is valuable for studying the efficacy of ceftazidime-avibactam against highly resistant carbapenemase-producing K. pneumoniae in a severely immunocompromised host.

#### Protocol:

- Immunosuppression: Induce neutropenia in rabbits using cytarabine (Ara-C) administered intravenously for several days to achieve persistent neutropenia.
- Infection: Anesthetize the rabbits and establish pneumonia via direct endotracheal inoculation of a KPC-producing K. pneumoniae (KPC-Kp) strain.[7][11]
- Treatment Initiation: Start treatment intravenously at a defined time point post-infection.

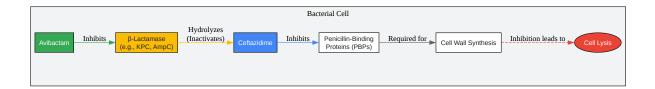


- Dosing: Administer ceftazidime-avibactam intravenously. A reported effective regimen is 120 mg/kg ceftazidime with 30 mg/kg avibactam every 6 hours.[7][11]
- Efficacy Assessment:
  - Survival: Monitor animals for up to 14 days to assess survival rates.[7][11]
  - Microbiological Burden: At the end of the treatment course (e.g., 7 or 14 days), euthanize the animals. Collect lung tissue and bronchoalveolar lavage fluid for quantitative bacterial culture.[7][11]
  - Pathology: Assess lung weights and pulmonary hemorrhage scores as markers of lung injury.[7][11]
- Pharmacokinetic Analysis: For PK studies, place a central venous catheter for serial blood sampling after single or multiple doses to determine plasma drug concentrations.

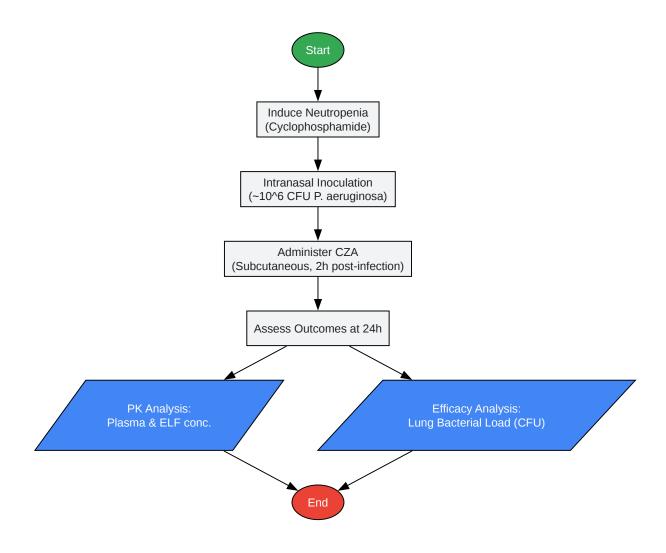
### **Diagrams and Workflows**

**Mechanism of Action: Ceftazidime-Avibactam** 

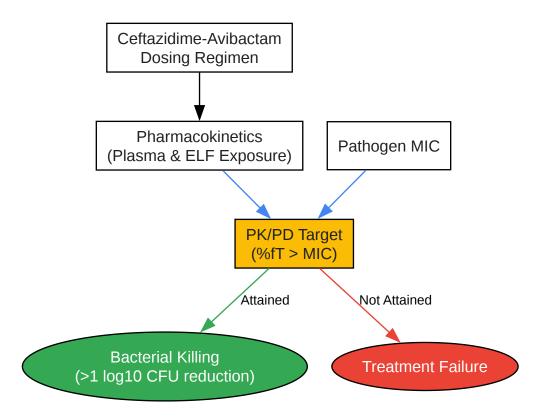












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